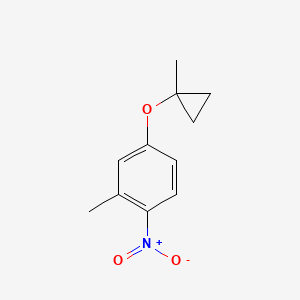

2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene

Description

The compound 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene is a nitroaromatic derivative featuring a methylcyclopropoxy substituent at the para position relative to the nitro group and a methyl group at the ortho position. Its structure combines aromatic nitro functionality with a strained cyclopropane ring, which may confer unique reactivity and physicochemical properties. The nitro group typically contributes to electron-deficient aromatic systems, while the cyclopropoxy moiety may influence steric and electronic interactions.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-methyl-4-(1-methylcyclopropyl)oxy-1-nitrobenzene |

InChI |

InChI=1S/C11H13NO3/c1-8-7-9(15-11(2)5-6-11)3-4-10(8)12(13)14/h3-4,7H,5-6H2,1-2H3 |

InChI Key |

VXSYEYPPODZALC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2(CC2)C)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene typically involves the nitration of 2-Methyl-4-(1-methylcyclopropoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 2-Methyl-4-(1-methylcyclopropoxy)aniline.

Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The methylcyclopropoxy group may contribute to the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally analogous nitrobenzene derivatives. Key factors include substituent effects, stability, and reactivity.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| 2-Methyl-4-methoxy-1-nitrobenzene | Methoxy (para), Methyl (ortho) | 181.15 | 75–78 | Electrophilic substitution at nitro site |

| 4-Nitroanisole | Methoxy (para) | 153.14 | 52–54 | Photolabile under UV light |

| 2-Methyl-4-(cyclopropoxy)-1-nitrobenzene | Cyclopropoxy (para), Methyl (ortho) | 207.21 | Not reported | Enhanced ring strain, potential thermal instability |

| Target Compound | 1-Methylcyclopropoxy (para), Methyl (ortho) | 221.23 | Data unavailable | Likely high steric hindrance, unique cyclopropane ring effects |

Key Findings from Literature

Substituent Effects: Methoxy vs. The 1-methylcyclopropoxy group in the target compound may further destabilize the system due to substituent crowding. Nitro Group Reactivity: Nitro groups in ortho or para positions direct electrophilic attacks to meta positions, but steric hindrance from bulky substituents (e.g., methylcyclopropoxy) can suppress such reactions.

Stability and Degradation :

- Cyclopropane-containing compounds are prone to ring-opening reactions under thermal or acidic conditions. For example, cyclopropoxy-nitrobenzenes may undergo fragmentation or polymerization, contrasting with methoxy analogs like 4-nitroanisole, which degrade via photolytic pathways .

For instance, studies on methyl-substituted nitrobenzenes often employ SHELX-derived tools to analyze bond lengths and angles, critical for understanding steric interactions .

Biological Activity

2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene is an organic compound belonging to the nitroaromatic family, characterized by its nitro group and cyclopropyl ether functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene, supported by data tables and relevant research findings.

- Molecular Formula : C11H13NO3

- CAS Number : [Not provided in the sources]

- Structural Features : The compound features a nitro group, a methyl group, and a cyclopropoxy substituent on the aromatic ring, which influence its reactivity and biological interactions.

The biological activity of 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene is primarily attributed to:

- Electrophilic Character : The nitro group can undergo reduction to form amines, which are often more biologically active.

- Nucleophilic Substitution : The presence of the cyclopropoxy group allows for potential nucleophilic attack, leading to various derivatives that may exhibit different biological properties.

Anticancer Properties

Nitroaromatic compounds are known for their potential anticancer activities. Preliminary studies suggest that 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene may inhibit tumor growth. Detailed assays are essential to elucidate its mechanism of action and efficacy against specific cancer cell lines.

Inflammatory Response

The compound's ability to modulate inflammatory pathways has yet to be fully explored. However, similar compounds in the nitroaromatic class have shown promise in reducing inflammation, indicating a potential area for future research.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene | C11H13NO3 | Cyclopropoxy group |

| 1-Chloro-2-methyl-4-nitrobenzene | C7H6ClN2O2 | Chlorine substituent |

| 4-Nitrotoluene | C7H6N2O2 | Simpler structure without additional groups |

| 1-Methoxy-2-methyl-4-nitrobenzene | C8H9N2O3 | Methoxy substituent |

Case Studies and Research Findings

While specific case studies focusing exclusively on 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene are scarce, related research has highlighted the biological activities of nitroaromatic compounds:

- Antitumor Activity : A study demonstrated that structurally similar compounds exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting that 2-Methyl-4-(1-methylcyclopropoxy)-1-nitrobenzene could also possess significant anticancer properties .

- Antimicrobial Efficacy : Research on related nitroaromatic compounds has shown effective inhibition against Gram-positive and Gram-negative bacteria, indicating potential for similar activity in this compound .

- Mechanistic Insights : Investigations into the mechanism of action revealed that nitro groups can induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.